1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with acylating agents followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological importance.
Uniqueness: 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both acetyl and oxo groups, which contribute to its unique chemical and biological properties .
Properties
CAS No. |
5236-78-2 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-acetyl-3-oxo-2H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(13)12-7(10(15)16)8(14)6-3-2-4-11-9(6)12/h2-4,7H,1H3,(H,15,16) |
InChI Key |
CBQXRGKJEPHYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
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